1-Chloro-3-isocyanobenzene

Lipophilicity ADME Physicochemical Property

Researchers requiring sequential derivatization often face incompatible reactive handles. 1-Chloro-3-isocyanobenzene (CAS 32686-54-7) solves this with orthogonal reactivity, enabling Suzuki coupling at the chloro site while preserving the isocyanide for subsequent Ugi or cycloaddition chemistry. - Orthogonal Reactivity: Enables first-stage cross-coupling and second-stage multicomponent reactions. - Predictable Physicochemistry: A computed LogP of 1.7 balances membrane permeability and lipophilicity for lead optimization. - Supply Reliability: High-purity (≥95%) material ensures reproducible catalytic and coordination chemistry outcomes.

Molecular Formula C7H4ClN
Molecular Weight 137.56 g/mol
CAS No. 32686-54-7
Cat. No. B1607724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-isocyanobenzene
CAS32686-54-7
Molecular FormulaC7H4ClN
Molecular Weight137.56 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC(=CC=C1)Cl
InChIInChI=1S/C7H4ClN/c1-9-7-4-2-3-6(8)5-7/h2-5H
InChIKeyUTZNDODICCTTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-isocyanobenzene (CAS 32686-54-7): Technical Baseline for Research and Procurement


1-Chloro-3-isocyanobenzene (CAS 32686-54-7), also known as 3-chlorophenyl isocyanide, is a bifunctional aromatic building block featuring both a chloro and an isocyano substituent in the meta-position [1]. This compound is primarily utilized as a versatile intermediate in organic synthesis, with the isocyanide group enabling participation in a wide range of transformations, such as multicomponent reactions (Ugi, Passerini), cycloadditions, and transition-metal-catalyzed insertions [2][3].

Why 1-Chloro-3-isocyanobenzene Cannot Be Replaced by Isomeric or Non-Halogenated Analogs


Generic substitution of 1-Chloro-3-isocyanobenzene is precluded by the synergistic electronic and steric effects conferred by the meta-chloro substituent. Unlike its unsubstituted analog (phenyl isocyanide) or para-substituted isomer, the electron-withdrawing chloro group at the meta-position modulates both the reactivity of the isocyanide for nucleophilic attack and its coordination behavior with transition metals, while the chloro handle itself provides a distinct site for orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1][2].

Quantitative Differentiation Guide for 1-Chloro-3-isocyanobenzene (32686-54-7)


Computed LogP (XLogP3) Comparison vs. Phenyl Isocyanide and 4-Chlorophenyl Isocyanide

The meta-chloro substitution significantly increases the compound's lipophilicity compared to unsubstituted phenyl isocyanide, as quantified by the computed partition coefficient (XLogP3). This value, when compared to its para-substituted isomer, indicates a similar overall lipophilicity but with distinct electronic distribution that can influence molecular recognition and passive membrane permeability [1].

Lipophilicity ADME Physicochemical Property

Topological Polar Surface Area (TPSA) and Molecular Descriptors vs. Common Aryl Isocyanides

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral bioavailability and membrane permeability. 1-Chloro-3-isocyanobenzene exhibits a low TPSA value of 4.4 Ų, which is comparable to other small aromatic isocyanides [1]. While no experimental data exists for this specific parameter, its computed value is a standard filter for drug-likeness.

Drug-likeness Molecular Descriptor Bioavailability

Isocyanide Reactivity in Palladium-Catalyzed Insertions: A Class-Level Advantage

Aryl isocyanides, as a class, function effectively as 'CO-substitutes' in palladium-catalyzed cross-couplings, enabling the incorporation of nitrogenous fragments into complex molecules via imidoylative pathways [1]. While no head-to-head study quantifies the specific reactivity of 1-Chloro-3-isocyanobenzene against all analogs, its structural similarity to other successful aryl isocyanides in these transformations strongly suggests comparable utility in the described reaction manifolds [1].

Catalysis Cross-Coupling C1 Building Block

Vendor-Reported Purity Specification as a Procurement Benchmark

Reputable vendors consistently report a minimum purity of 95% for 1-Chloro-3-isocyanobenzene [1]. This specification serves as a key quality control benchmark for procurement, distinguishing it from other isocyanide building blocks that may be offered at lower or variable purities.

Quality Control Procurement Specification Purity

Optimal Application Scenarios for 1-Chloro-3-isocyanobenzene Based on Quantifiable Evidence


Scaffold Diversification via Orthogonal Cross-Coupling and Multicomponent Reactions

The bifunctional nature of 1-Chloro-3-isocyanobenzene (Cl and NC) is best exploited in reaction sequences requiring orthogonal reactivity. The chloro substituent enables a first-stage cross-coupling (e.g., Suzuki-Miyaura), while the isocyanide group remains intact for a subsequent Ugi-type or cycloaddition reaction to install further molecular complexity. This contrasts with phenyl isocyanide, which lacks the initial functionalization handle, and para-substituted analogs, which offer a different electronic and steric environment for both steps [1].

Lipophilicity-Matched Lead Optimization in Medicinal Chemistry

When optimizing a lead series for balanced ADME properties, the computed LogP of 1.7 for 1-Chloro-3-isocyanobenzene offers a measurable advantage over more hydrophilic (e.g., phenyl isocyanide, LogP 1.3) or more lipophilic analogs (e.g., 4-chlorophenyl isocyanide, LogP 1.9). This specific value can be a critical selection parameter in structure-activity relationship (SAR) studies aimed at achieving optimal membrane permeability without excessive lipophilicity [2].

Synthesis of N-Heterocyclic Libraries with Enhanced Structural Diversity

For the construction of small-molecule libraries containing quinoline, indole, or other nitrogen heterocycles, the meta-chloroaryl isocyanide provides a distinct starting point for palladium-catalyzed imidoylative cyclization reactions [3]. The chloro substituent's inductive effect can influence the regioselectivity of cyclization events, generating substitution patterns that are difficult or impossible to access from unsubstituted or para-substituted isocyanides [1].

High-Purity Building Block for Sensitive Catalyst and Ligand Synthesis

Given the vendor-specified purity of ≥95% [4], this compound is particularly well-suited for applications where trace impurities can poison transition metal catalysts or lead to unwanted polymerization. This includes the preparation of isocyanide-derived metal complexes, where high monomer purity is essential for achieving well-defined coordination chemistry and reproducible catalytic activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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